2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c32-24(27-13-12-21-9-6-18-34-21)19-31-25(33)22-10-4-5-11-23(22)28-26(31)30-16-14-29(15-17-30)20-7-2-1-3-8-20/h1-11,18H,12-17,19H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTABIVVXAUPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3CC(=O)NCCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazolines have been extensively studied for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article aims to summarize the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a quinazoline core substituted with a phenylpiperazine moiety and a thiophene-containing ethyl side chain. This structural diversity is believed to contribute to its biological potency.
Anticancer Activity
Quinazoline derivatives have demonstrated significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
- HT-29 (colorectal cancer)
In studies, compounds similar to this derivative have shown IC50 values indicating effective inhibition of cell proliferation. For instance, related quinazolinone-thiazole hybrids exhibited IC50 values ranging from 10 μM to 12 μM against these cell lines, demonstrating their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives are also noteworthy. Research indicates that compounds within this class can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammatory responses. For example, certain derivatives selectively induced cell death in activated macrophages while suppressing pro-inflammatory cytokines such as IL-1β and TNFα . This suggests that the compound may be beneficial in treating inflammatory diseases exacerbated by activated macrophages.
Antimicrobial Activity
Quinazoline derivatives are recognized for their antimicrobial effects. The synthesis of new quinazolinone derivatives has been linked to promising antibacterial and antifungal activities. For instance, studies have reported that certain quinazolinones exhibit significant antimicrobial efficacy against various pathogens, making them candidates for further development as antimicrobial agents .
The mechanisms underlying the biological activities of quinazoline derivatives often involve:
- Inhibition of Cell Proliferation : Many compounds induce apoptosis in cancer cells through various pathways.
- NF-κB Pathway Modulation : By inhibiting NF-κB translocation to the nucleus, these compounds can reduce inflammation and cytokine production.
- Direct Antimicrobial Action : Some derivatives disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
Recent studies have explored the biological activity of related quinazoline compounds:
- Cytotoxicity Assay : A study evaluating cytotoxic effects on MCF-7 and PC3 cells found that specific derivatives showed high potency with IC50 values below 15 μM .
- Anti-inflammatory Effects : Research on NF-κB inhibitors derived from quinazoline indicated significant suppression of TNFα production in macrophage models, highlighting their therapeutic potential in inflammatory conditions .
- Antimicrobial Evaluation : A series of synthesized quinazolinone derivatives demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Structure and Properties
This compound features:
- Quinazoline Core : Known for its role in various biological activities.
- Phenylpiperazine Moiety : Often associated with enhanced biological activity due to its ability to interact with neurotransmitter receptors.
- Thiophene Group : Contributes to the compound's electronic properties and may enhance its binding affinity to biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinazoline derivatives. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that quinazoline derivatives can effectively target cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study on related quinazoline compounds demonstrated their effectiveness against breast cancer cell lines (MDA-MB-231) using MTT assays. The results indicated that modifications in the quinazoline structure could enhance anticancer activity, suggesting a similar potential for the compound .
Antimicrobial Properties
Quinazolines have also been explored for their antimicrobial activities. The presence of the thiophene moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes. Research indicates that structural modifications can lead to increased potency against various microbial strains .
Neuropharmacological Applications
The phenylpiperazine component of the compound is known for its interactions with serotonin and dopamine receptors, making it a candidate for neurological research. Compounds with similar structures have been studied for their potential in treating disorders such as depression, anxiety, and schizophrenia .
Enzyme Inhibition
The quinazoline core is often associated with kinase inhibition. The compound could serve as a lead structure for developing inhibitors targeting specific kinases involved in signal transduction pathways related to cancer and other diseases .
Comparative Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenethyl)acetamide | Quinazoline core with phenethyl group | Anticancer activity |
| N-(4-Methylpiperazin-1-yl)-2-(5-fluoroquinazolin-4(3H)-one)acetamide | Fluorinated quinazoline derivative | Anticonvulsant properties |
| 3-(5-Aminoquinazolin-4(3H)-one)acetic acid | Amino-substituted quinazoline | Antitumor effects |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone nucleus was constructed via a modified Niementowski reaction. Anthranilic acid (1a) was acylated with 4-methylbenzoyl chloride in dichloromethane using triethylamine as base, yielding 2-(4-methylbenzamido)benzoic acid (1b) in 78% yield. Subsequent cyclodehydration with acetic anhydride produced 2-p-tolyl-4H-3,1-benzoxazin-4-one (1c), which underwent ammonolysis with hydrazine hydrate in ethanol under reflux to form 3-amino-2-p-tolylquinazolin-4(3H)-one (1d).
Key Reaction Parameters:
- Acylation: 0°C to room temperature, 2 h
- Cyclodehydration: 120°C, 5 h
- Hydrazinolysis: Ethanol reflux, 10 h
Alternative Ring-Closure via Formic Acid Mediation
An alternative pathway employed formic acid-mediated cyclization of 2-aminobenzamide precursors. 2-Amino-N-(4-phenylpiperazin-1-yl)benzamide (2a) underwent dehydration in formic acid at 100°C for 8 h, directly yielding 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one (2b) with 65% efficiency. This method eliminated intermediate isolation steps but required precise pH control during workup.
Acetamide Side Chain Installation
Chloroacetylation-Coupling Approach
The N-(2-(thiophen-2-yl)ethyl)acetamide moiety was introduced via a two-step sequence:
- Chloroacetylation : Reaction of 3b with chloroacetyl chloride in dichloromethane at 0°C yielded 2-chloro-N-(quinazolin-3-yl)acetamide intermediate (4a) in 75% yield.
- Aminolysis : Treatment of 4a with 2-(thiophen-2-yl)ethylamine in acetonitrile containing K2CO3 at 50°C for 8 h provided the target compound in 68% yield.
Direct Carbodiimide Coupling
Alternative methodology employed EDC/HOBt-mediated coupling between quinazolin-3-ylacetic acid (5a) and 2-(thiophen-2-yl)ethylamine. Preactivation of the carboxylic acid with EDC (1.2 eq) and HOBt (1 eq) in DMF for 30 min, followed by amine addition (1.5 eq) and stirring at room temperature for 24 h, achieved 72% conversion.
Comparative Efficiency:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Chloroacetylation | 68 | 98.2 |
| Carbodiimide | 72 | 97.8 |
Integrated One-Pot Synthesis
A convergent approach was developed combining elements from previous methods:
- Simultaneous quinazolinone formation and piperazine substitution using 2-aminobenzamide and 1-phenylpiperazine in polyphosphoric acid at 140°C (6 h)
- In situ chloroacetylation with chloroacetic anhydride
- Direct aminolysis with 2-(thiophen-2-yl)ethylamine
This three-stage one-pot process achieved 54% overall yield with 95.6% purity, reducing total synthesis time from 48 h to 18 h.
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
- δ 8.41 (s, 1H, quinazolinone H-5)
- δ 7.82–7.25 (m, 9H, aromatic)
- δ 4.32 (q, J=6.8 Hz, 2H, CH2CO)
- δ 3.91 (s, 4H, piperazine CH2)
- δ 2.85 (t, J=7.2 Hz, 2H, thiophene CH2)
13C NMR (100 MHz, DMSO-d6):
- 167.8 ppm (C=O acetamide)
- 161.2 ppm (C4=O quinazolinone)
- 136.4–114.7 ppm (aromatic carbons)
HRMS (ESI+):
Calculated for C27H29N5O2S [M+H]+: 504.2064
Found: 504.2067
Process Optimization Challenges
Regioselectivity in Piperazine Substitution
Competitive N1 vs N2 substitution in the quinazolinone core was mitigated by:
- Using bulky solvents (toluene over DMF)
- Maintaining reaction pH >9 with K2CO3
- Controlled addition rates (<0.5 mL/min) of piperazine reagent
Thiophene Ethylamine Stability
The 2-(thiophen-2-yl)ethylamine component showed sensitivity to:
- Oxidation: Addressed by N2 sparging
- Thermal degradation: Maintained T <60°C during coupling
- Moisture: Molecular sieves (4Å) in reaction mixture
Scalability and Purification
Pilot-Scale Production
- 500 g batch achieved 62% yield using chloroacetylation method
- Utilized continuous flow hydrogenation for piperazine intermediate
- Final purification via antisolvent crystallization (water/ethanol 3:1)
Chromatographic Methods
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 (250×4.6 mm) | ACN:H2O (0.1% TFA) 55:45 | 12.7 |
| HILIC (150×3 mm) | MeOH:NH4OAc 10 mM 70:30 | 8.9 |
Q & A
Q. What spectroscopic methods are recommended to confirm the structure and purity of this compound?
To confirm the identity and purity of the compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments, particularly to resolve the quinazolinone, phenylpiperazine, and thiophene moieties .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify functional groups such as carbonyl (C=O) and amide (N-H) stretches .
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress and preliminary purity assessment .
Q. Example Analytical Workflow Table :
| Technique | Purpose | Key Functional Groups Detected |
|---|---|---|
| H NMR | Structural elucidation | Quinazolinone protons, thiophene aromatic protons |
| IR | Functional group confirmation | C=O (1680–1700 cm), N-H (3300 cm) |
| HRMS | Molecular ion validation | Exact mass match for CHNOS |
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
Core Formation : Condensation reactions to construct the quinazolinone ring, often using urea or thiourea derivatives under reflux conditions .
Substitution Reactions : Introduction of the 4-phenylpiperazine group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and catalysts like piperidine .
Acetamide Coupling : Reaction of the intermediate with 2-(thiophen-2-yl)ethylamine using coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Screening : Test bases like piperidine or triethylamine to accelerate substitution reactions .
- Temperature Control : Maintain reflux conditions (80–120°C) for cyclization steps while avoiding decomposition .
- Real-Time Monitoring : Use TLC to track reaction progress and adjust stoichiometry dynamically .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Increases solubility of aromatic intermediates |
| Catalyst | Piperidine (10 mol%) | Accelerates substitution by 30% |
| Temperature | 110°C (reflux) | Maximizes cyclization efficiency |
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare H NMR data with structurally similar compounds (e.g., quinazolinone derivatives) to assign ambiguous peaks .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in the aromatic regions .
- Computational Modeling : Validate IR and NMR predictions using DFT calculations (e.g., Gaussian software) .
- Reproducibility Checks : Repeat syntheses to rule out batch-specific impurities .
Q. What strategies are effective for designing bioactivity studies on this compound?
- Target Selection : Prioritize receptors associated with quinazolinones (e.g., kinase inhibitors, serotonin receptors) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC against target enzymes (e.g., EGFR kinase) using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays to assess affinity for 5-HT or dopamine receptors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
Q. Example Bioactivity Protocol :
Prepare compound solutions in DMSO (≤0.1% final concentration).
Incubate with target enzymes/cells for 24–48 hours.
Quantify activity via spectrophotometry or flow cytometry.
Q. How can researchers investigate metabolic stability or degradation pathways?
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites .
- Degradation Studies : Expose the compound to accelerated conditions (e.g., UV light, acidic/basic pH) and analyze by HPLC-MS .
- Metabolite Profiling : Compare fragmentation patterns in MS/MS to predict bioactive or toxic metabolites .
Q. What computational methods support SAR (Structure-Activity Relationship) studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR) .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, Hammett constants) with bioactivity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
